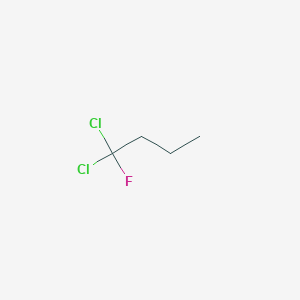

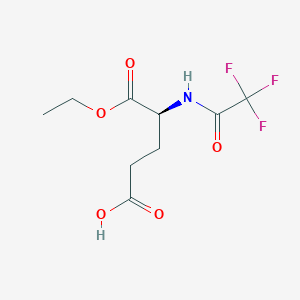

4-氟-N,N-二甲基-3-三甲基甲硅烷基苯胺

描述

Mechanism of Photodissociation

The study presented in the first paper investigates the photodissociation mechanism of a compound similar to 4-fluoro-N,N-dimethyl-3-trimethylsilylaniline, specifically 4-diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline. Upon irradiation, this compound undergoes a C-Si bond cleavage to yield a radical species. The process is highly efficient, with a quantum yield of 0.92. The involvement of the triplet state is confirmed through quenching experiments and laser flash photolysis (LFP). Additionally, the S(1) state's lifetime is measured, and the transition to the T(1) state is nearly exclusive. In polar solvents, the compound can also undergo photoionization to form a radical cation, which does not fragment further due to the steric hindrance from the triphenylmethyl group. This study provides insights into the photophysical behavior of silicon-containing aromatic compounds, which could be relevant for understanding the behavior of 4-fluoro-N,N-dimethyl-3-trimethylsilylaniline under similar conditions .

Synthesis of Fluorine-18-labeled Compounds

The second paper describes a novel synthesis method for 6-fluoro-L-dopa, a compound structurally related to 4-fluoro-N,N-dimethyl-3-trimethylsilylaniline, by cleaving a carbon-silicon bond. The synthesis begins with the preparation of a trimethylsilyl derivative from a brominated precursor, followed by a reaction with fluorine-18. The cleavage of the C-Si bond is achieved using a mixture of freon-11 and CCl4 at low temperatures. The subsequent hydrolysis and chromatographic purification yield the fluorine-18-labeled product with a specific activity of 680 mCi/mmol. This method demonstrates the potential for synthesizing fluorinated aromatic compounds, which could be applicable to the synthesis of 4-fluoro-N,N-dimethyl-3-trimethylsilylaniline derivatives for use in positron emission tomography (PET) imaging or other applications .

Molecular Structure and Chemical Reactions

While the provided papers do not directly address the molecular structure and chemical reactions of 4-fluoro-N,N-dimethyl-3-trimethylsilylaniline, the studies do offer valuable information on the behavior of similar compounds. The photodissociation mechanisms and synthesis methods involving C-Si bond cleavage are particularly relevant. These insights can be extrapolated to hypothesize about the molecular structure and reactivity of 4-fluoro-N,N-dimethyl-3-trimethylsilylaniline. For instance, the presence of a trimethylsilyl group could suggest susceptibility to photodissociation or nucleophilic attack, and the fluorine atom might influence the compound's electronic properties and reactivity.

Physical and Chemical Properties

科学研究应用

光脱卤研究

4-氟-N,N-二甲基-3-三甲基甲硅烷基苯胺因其在光脱卤过程中所扮演的角色而受到研究。该化合物在光脱卤后可生成三重态和单线态苯基阳离子,以及可能是苯炔。这些中间体生成不同的化学产物,突显了该化合物在探索取代基对光物理学和一级脱卤过程的直接影响方面的相关性(Protti 等,2012)。

聚酰胺和聚酰亚胺合成

4-氟-N,N-二甲基-3-三甲基甲硅烷基苯胺的衍生物,特别是 4,4'-二氨基-3',4'-二甲基三苯胺 (DADT),已用于合成各种芳香族聚酰胺和聚酰亚胺。这些新型聚合物表现出独特的特性,例如固有粘度高和在普通溶剂中溶解性好,这对于材料科学应用非常重要(Liaw 等,2002)。

芳香亲核取代反应

4-氟-N,N-二甲基-3-三甲基甲硅烷基苯胺已参与研究芳香亲核取代反应。这些研究为取代的协同机制提供了证据,这对于理解氟代苯的化学行为和反应性至关重要(Goryunov 等,2010)。

光化学和荧光研究

4-氟-N,N-二甲基苯胺(该化合物的近似变体)的光致分子内电荷转移和荧光行为已得到广泛研究。这些研究提供了对电子跃迁和激发态动力学的见解,这对于开发光稳定剂和毒性较小的药物至关重要(Fujiwara 等,2013;Bohnwagner 和 Dreuw,2017)。

属性

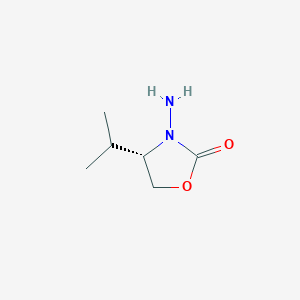

IUPAC Name |

4-fluoro-N,N-dimethyl-3-trimethylsilylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18FNSi/c1-13(2)9-6-7-10(12)11(8-9)14(3,4)5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHIOGPGSKVQSOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)F)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18FNSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N,N-dimethyl-3-(trimethylsilyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridin-2-ylmethanamine dihydrochloride](/img/structure/B3041990.png)

![2,2,2-Trichloro-1-[4-(4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B3041991.png)

![1,1,1-Trifluoro-3-[4-(2-fluorophenyl)piperazino]-2-propanol](/img/structure/B3041992.png)

![4-Oxo-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyridine-2,5-dicarboxylic acid diethyl ester](/img/structure/B3042004.png)